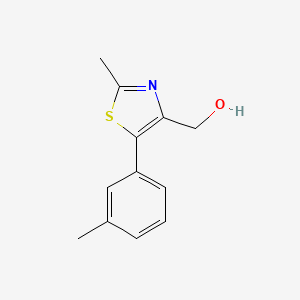
(2-Methyl-5-m-tolylthiazol-4-yl)methanol
Cat. No. B8555007
Key on ui cas rn:
1313237-42-1
M. Wt: 219.30 g/mol
InChI Key: WMOVWEJYLIDVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08530648B2
Procedure details


To a stirred suspension of lithium aluminiumhydride (139 mg, 3.64 mmol) in THF (5 mL) a solution of methyl 2-methyl-5-m-tolylthiazole-4-carboxylate [1007873-98-4] (600 mg, 2.43 mmol) in THF (5 mL) was added at −25° C. and stirred for 30 min. Then water (5 mL) was added dropwise and the mixture was extracted with ethyl acetate (100 mL). The organic layer was washed with brine and dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by flash column chromatography (eluent: 50% ethyl acetate in hexane) to yield the title compound (300 mg, 56%). [LCMS RtF=0.32 min, [M+H]+=219.9; TLC Rf=0.20 (methanol/chloroform 10:90)].

Quantity
600 mg
Type
reactant
Reaction Step One




Name
Yield
56%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1[S:9][C:10]([C:17]2[CH:18]=[C:19]([CH3:23])[CH:20]=[CH:21][CH:22]=2)=[C:11]([C:13](OC)=[O:14])[N:12]=1.O>C1COCC1>[CH3:7][C:8]1[S:9][C:10]([C:17]2[CH:18]=[C:19]([CH3:23])[CH:20]=[CH:21][CH:22]=2)=[C:11]([CH2:13][OH:14])[N:12]=1 |f:0.1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
139 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
600 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC=1SC(=C(N1)C(=O)OC)C=1C=C(C=CC1)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at −25° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash column chromatography (eluent: 50% ethyl acetate in hexane)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1SC(=C(N1)CO)C=1C=C(C=CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 300 mg | |
| YIELD: PERCENTYIELD | 56% | |
| YIELD: CALCULATEDPERCENTYIELD | 56.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
